3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid is a complex organic compound with the molecular formula C10H11N3O3S . This compound is notable for its unique structure, which includes a hydrazinylidene group and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a hydrazine derivative under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxybenzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid involves its interaction with various molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which may be relevant in its biological activity. Additionally, the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
Aminosalicylic acid: Similar in structure but with an amino group instead of the hydrazinylidene group.
Uniqueness
What sets 3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid apart is its combination of a hydrazinylidene group with a hydroxybenzoic acid moiety, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O3S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11N3O3S/c1-17-10(11)13-12-5-6-3-2-4-7(8(6)14)9(15)16/h2-5,14H,1H3,(H2,11,13)(H,15,16)/b12-5+ |
InChI Key |
DJVLETPIOHJEMX-LFYBBSHMSA-N |
Isomeric SMILES |
CSC(=N/N=C/C1=C(C(=CC=C1)C(=O)O)O)N |
Canonical SMILES |
CSC(=NN=CC1=C(C(=CC=C1)C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.